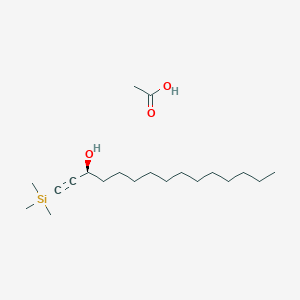![molecular formula C13H8N2OS B15161023 Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- CAS No. 757188-65-1](/img/structure/B15161023.png)
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- is a heterocyclic compound that features a fused ring system consisting of pyrrole and pyrrolizine moieties, with a thienyl substituent at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditionsThe final cyclization step can be achieved using reagents such as Lewis acids or bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substituents.
Pyrrolo[2,3-b]indole: Features an indole moiety instead of a thienyl group.
Pyrrolo[2,3-b]quinoline: Contains a quinoline ring system fused to the pyrrole ring.
Uniqueness
Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(3-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
757188-65-1 |
|---|---|
Formule moléculaire |
C13H8N2OS |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
3-thiophen-3-yl-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C13H8N2OS/c16-13-10-2-1-4-15(10)12-9(6-14-11(12)13)8-3-5-17-7-8/h1-7,14H |
Clé InChI |
WEVXKMWIYFDISF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)C4=CSC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


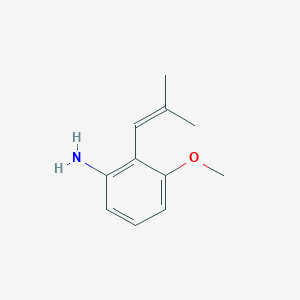

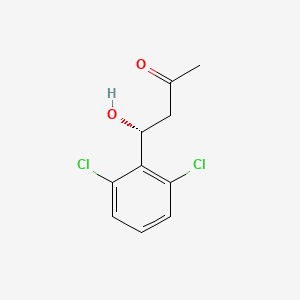



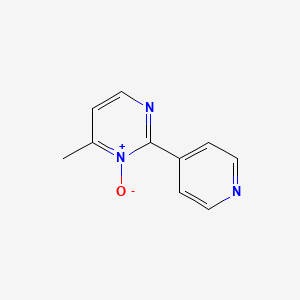

![Bis(trimethylsilyl) [2-(trimethylsilyl)ethyl]phosphonate](/img/structure/B15160978.png)
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
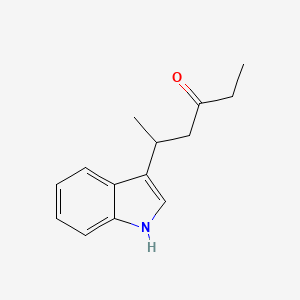
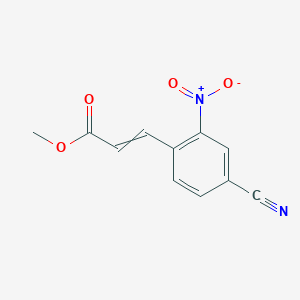
![2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane](/img/structure/B15161000.png)
